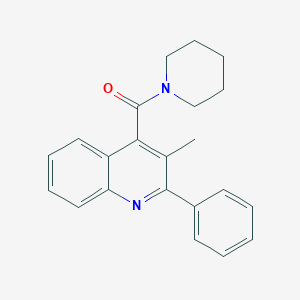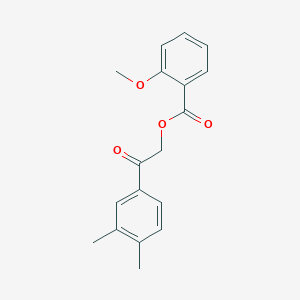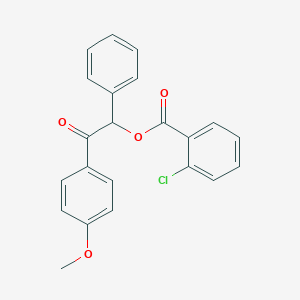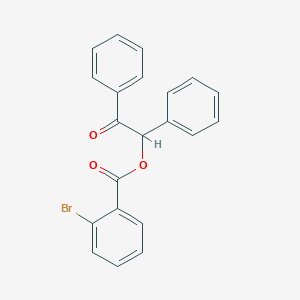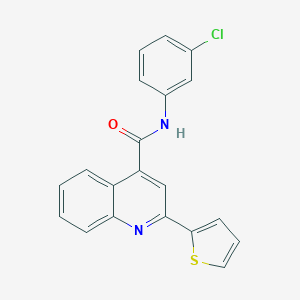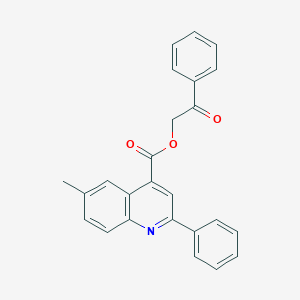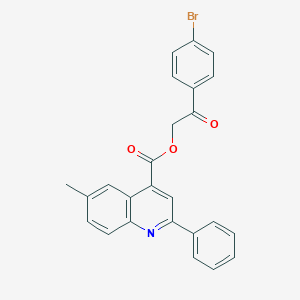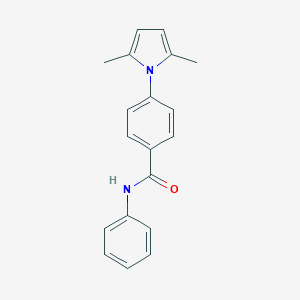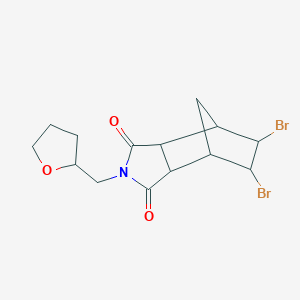![molecular formula C16H13BrN2O7 B435239 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE CAS No. 352671-44-4](/img/structure/B435239.png)
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE is a complex organic compound with the molecular formula C16H13BrN2O7 and a molecular weight of 425.19 g/mol . This compound is characterized by the presence of a nitro group, a methyl group, and a bromo-furoyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents and palladium catalysts.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the bromo-furoyl group can participate in binding interactions with proteins .
Comparaison Avec Des Composés Similaires
Similar compounds include other nitro- and bromo-substituted aromatic esters. Compared to these compounds, 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Examples of similar compounds include:
- 2-{3-Nitro-4-methylphenyl}-2-oxoethyl [(4-methylbenzoyl)amino]acetate
- 2-{3-Nitro-4-methylphenyl}-2-oxoethyl [(5-chloro-2-furoyl)amino]acetate .
Propriétés
Numéro CAS |
352671-44-4 |
|---|---|
Formule moléculaire |
C16H13BrN2O7 |
Poids moléculaire |
425.19g/mol |
Nom IUPAC |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C16H13BrN2O7/c1-9-2-3-10(6-11(9)19(23)24)12(20)8-25-15(21)7-18-16(22)13-4-5-14(17)26-13/h2-6H,7-8H2,1H3,(H,18,22) |
Clé InChI |
CXUDFPOCGAJDDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


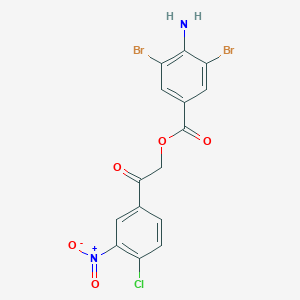
![2-{[4-(4-Chlorophenoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B435233.png)
![1-[4-(1-Naphthyloxy)phenyl]-2,6-piperidinedione](/img/structure/B435249.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B435294.png)
![17-[2-(morpholin-4-yl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B435312.png)
